molecular formula C16H12Cl2N2O4 B5487770 3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

Cat. No. B5487770
M. Wt: 367.2 g/mol
InChI Key: RKCVOONUVNTSSF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCPTA and is a member of the acrylamide family of compounds.

Mechanism of Action

The mechanism of action of DCPTA involves its interaction with the AMPA receptor. DCPTA binds to a specific site on the AMPA receptor, known as the allosteric modulatory site, which is distinct from the glutamate binding site. This interaction leads to a conformational change in the receptor, which enhances its activity and increases the flow of ions across the synaptic membrane. This, in turn, leads to an increase in synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
DCPTA has been shown to have several biochemical and physiological effects. In addition to its effects on cognitive function, DCPTA can also modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. DCPTA can enhance long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. DCPTA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

DCPTA has several advantages for lab experiments. It is a potent and selective AMPA receptor modulator, which makes it an ideal tool for studying the role of the AMPA receptor in synaptic transmission and plasticity. DCPTA is also easy to synthesize and purify, which makes it readily available for use in experiments. However, DCPTA has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. DCPTA also has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for research on DCPTA. One area of research is the development of more potent and selective AMPA receptor modulators. These compounds could have even greater therapeutic potential for treating cognitive disorders. Another area of research is the development of new methods for administering DCPTA in vivo, such as using nanoparticles or other delivery systems. Finally, research could focus on the potential applications of DCPTA in other fields, such as cancer research or drug development.

Synthesis Methods

DCPTA can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 2,6-dichloroaniline and 2-methoxy-4-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then heated under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is usually high, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

DCPTA has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of DCPTA is in the field of neuroscience. DCPTA has been shown to be a potent and selective positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. DCPTA can enhance the activity of the AMPA receptor, leading to an increase in synaptic transmission and improved cognitive function.

properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c1-24-15-9-10(20(22)23)5-7-14(15)19-16(21)8-6-11-12(17)3-2-4-13(11)18/h2-9H,1H3,(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCVOONUVNTSSF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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